5,5-Diethyl-2-(4-isopropoxyphenyl)morpholine
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Overview
Description
5,5-Diethyl-2-(4-isopropoxyphenyl)morpholine: is a chemical compound with the molecular formula C17H27NO2 and a molecular weight of 277.41 g/mol . This compound is characterized by its morpholine ring, which is substituted with diethyl groups at the 5-position and an isopropoxyphenyl group at the 2-position . It is used primarily in research settings and has various applications in chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diethyl-2-(4-isopropoxyphenyl)morpholine typically involves the reaction of morpholine derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,5-Diethyl-2-(4-isopropoxyphenyl)morpholine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.
Substitution: Nucleophiles like amines or thiols, solvents such as dichloromethane or ethanol.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced morpholine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: 5,5-Diethyl-2-(4-isopropoxyphenyl)morpholine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of morpholine derivatives on biological systems. It can be used in assays to investigate enzyme interactions and receptor binding .
Medicine: While not a drug itself, this compound is used in medicinal chemistry to develop new therapeutic agents. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or analgesic effects .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may be involved in the synthesis of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of 5,5-Diethyl-2-(4-isopropoxyphenyl)morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5,5-Diethyl-2-phenylmorpholine: Similar structure but lacks the isopropoxy group.
2-(4-Isopropoxyphenyl)morpholine: Similar structure but lacks the diethyl groups.
5,5-Diethylmorpholine: Lacks the phenyl and isopropoxy groups.
Uniqueness: 5,5-Diethyl-2-(4-isopropoxyphenyl)morpholine is unique due to the presence of both diethyl and isopropoxyphenyl groups. These substitutions confer specific chemical properties and reactivity, making it distinct from other morpholine derivatives .
Properties
Molecular Formula |
C17H27NO2 |
---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
5,5-diethyl-2-(4-propan-2-yloxyphenyl)morpholine |
InChI |
InChI=1S/C17H27NO2/c1-5-17(6-2)12-19-16(11-18-17)14-7-9-15(10-8-14)20-13(3)4/h7-10,13,16,18H,5-6,11-12H2,1-4H3 |
InChI Key |
JBHZHPCKLQAHGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(CN1)C2=CC=C(C=C2)OC(C)C)CC |
Origin of Product |
United States |
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